molecular formula C13H12ClNO B13092580 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile

Cat. No.: B13092580
M. Wt: 233.69 g/mol
InChI Key: SQIZVBVWZLSHQS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile is a substituted cyclohexanecarbonitrile of high interest in chemical research and development. Compounds within this class are frequently employed as key synthetic intermediates in organic synthesis . The structural motif of an oxocyclohexane ring with an electron-withdrawing nitrile group makes this compound a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential agrochemicals and pharmaceuticals. While specific toxicological data for this exact compound may be limited, it is classified with an Acute Tox. 4 Oral hazard warning. As a standard laboratory safety practice, this product should be handled only by qualified researchers using appropriate personal protective equipment, including lab coats, gloves, and safety goggles . Engineering controls such as a chemical fume hood are recommended to ensure safe handling . This compound is provided as a solid. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming the product's identity and purity prior to use. All sales are final.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-10(4-6-11)13(9-15)7-1-2-12(16)8-13/h3-6H,1-2,7-8H2

InChI Key

SQIZVBVWZLSHQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation and Functional Group Introduction

A common approach involves the condensation of 4-chlorobenzaldehyde with cyclohexanone derivatives, followed by functional group transformations to introduce the nitrile group at the appropriate position. This often requires base-catalyzed reactions under controlled temperature and solvent conditions.

Phosphonate-Mediated Alkylation and Subsequent Hydrolysis

One detailed method, though for a related compound, involves the use of α-halo-p-chlorobenzylphosphonate intermediates reacting with ketones under strong base conditions (e.g., sodium amide) at low temperatures (0 °C) in an inert atmosphere (nitrogen) to form alkenyl halide intermediates. These intermediates are then subjected to hydrolysis or nucleophilic substitution in aqueous ethanol with sodium hydroxide or potassium hydroxide to yield the target ketone derivatives with high purity and yield.

Detailed Preparation Procedure (Adapted for this compound)

Step Reagents and Conditions Description Outcome
1 α-halo-p-chlorobenzylphosphonate (e.g., α-bromo derivative), sodium amide, tetrahydrofuran (THF), 0 °C, nitrogen atmosphere Formation of alkenyl halide intermediate by nucleophilic substitution High purity alkenyl halide (~97-98%), yield ~93-97%
2 Alkenyl halide intermediate, aqueous ethanol, sodium hydroxide or potassium hydroxide, 20-40 °C, 2-4 hours Hydrolysis and rearrangement to form 1-(4-chlorophenyl)-substituted ketone Purity ~96-98%, yield ~98%
3 Introduction of nitrile group via cyanide source (e.g., KCN or NaCN) under controlled conditions (not explicitly detailed in available patents but standard in nitrile synthesis) Substitution or addition to form carbonitrile functionality Target compound with high purity

Reaction Conditions and Optimization

  • Temperature Control: Low temperatures (0–4 °C) during phosphonate alkylation prevent side reactions and promote selectivity.
  • Solvent Choice: Tetrahydrofuran (THF) is preferred for phosphonate reactions due to its ability to dissolve reagents and maintain low temperatures.
  • Base Selection: Sodium amide or sodium methoxide are used to generate the reactive phosphonate carbanion.
  • pH Adjustment: After hydrolysis, acidification to pH 2-3 with hydrochloric acid ensures product precipitation and extraction efficiency.
  • Extraction Solvents: Toluene is commonly used for organic phase extraction, facilitating isolation of the product.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Values/Conditions Notes
Starting Material α-bromo or α-chloro-p-chlorobenzylphosphonate Purity >95%
Base Sodium amide (NaNH2), Sodium methoxide (NaOMe) 2 equivalents relative to phosphonate
Solvent Tetrahydrofuran (THF), Methanol Anhydrous, inert atmosphere
Reaction Temperature 0 °C Maintained by ice bath
Reaction Time 30–60 minutes for base addition; 4 hours for alkylation Sufficient for complete conversion
Hydrolysis Solvent Ethanol/water mixture (1:1) Facilitates hydrolysis and product solubility
Hydrolysis Base Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) Slight excess to ensure completion
Hydrolysis Temperature 20–40 °C Mild heating to accelerate reaction
pH Adjustment pH 2–3 (acidified with HCl) For product isolation
Extraction Solvent Toluene Efficient organic phase separation
Product Purity 96–98% Verified by chromatographic methods
Overall Yield 93–98% High efficiency synthesis

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

    Reduction: 1-(4-Chlorophenyl)-3-aminocyclohexane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile exhibits potential as an anticancer agent. It targets specific signaling pathways involved in cancer cell proliferation and survival. Notably, compounds within this class have shown efficacy in inhibiting the Raf/MEK/MAPK signaling pathway, which is crucial for cancer progression.

2. Drug Development
This compound serves as a lead structure in the development of new pharmaceuticals aimed at treating various diseases. Its unique structural features allow for modifications that can enhance selectivity and potency against specific biological targets .

1. Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor for various enzymes involved in metabolic pathways relevant to cancer and other diseases. This inhibition is crucial for understanding its mechanism of action and therapeutic potential .

2. Structure-Activity Relationship (SAR) Studies
SAR studies highlight how modifications to the chlorophenyl group influence the compound's biological activity. For instance, varying substituents on the phenyl ring can enhance lipophilicity and selectivity towards specific targets, making it a valuable compound for further research .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, correlating with the compound's ability to inhibit key signaling pathways involved in tumor growth.

Case Study 2: Drug Development Pipeline
In another instance, this compound was featured in a drug development pipeline aimed at creating novel therapeutic agents for resistant cancer types. The research focused on modifying the existing structure to enhance its binding affinity to targeted receptors, demonstrating promising results in preclinical trials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

Compound Name Substituents/Modifications Key Structural Features
1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile 4-Cl-C₆H₄ at position 1, oxo at position 3 Chair conformation cyclohexane; nitrile at position 1; moderate steric hindrance
5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile 4-Cl-C₆H₄ at position 5, methyl at position 1 Chair conformation cyclohexane; methyl group introduces steric effects (C4–C5–C6 angle: 109.74°)
3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile Dual fluorophenyl, hydroxy, and dicarbonitrile Highly substituted cyclohexane; increased hydrogen bonding potential due to hydroxy group

Key Observations :

  • Functional Groups: The dicarbonitrile derivative () exhibits enhanced polarity and hydrogen bonding compared to the mono-nitrile target compound, influencing solubility and crystallization behavior .

Physicochemical and Electronic Properties

  • The oxo group at position 3 may participate in keto-enol tautomerism.
  • Such methods could predict HOMO-LUMO gaps or charge distribution for the target compound .
  • Fluorinated Analogs () : Compounds like 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile exhibit stronger electron-withdrawing effects due to fluorine, which may enhance thermal stability but reduce nucleophilic reactivity compared to the chlorophenyl analog .

Biological Activity

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a chlorophenyl group and a cyclohexanone moiety, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide or potassium cyanide, under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Compounds with similar structures have been associated with anti-inflammatory effects. The presence of the chlorophenyl group is believed to enhance the reactivity of the compound's functional groups, potentially increasing its efficacy in inflammatory pathways.
  • Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, indicating that this compound could also possess this activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary interaction studies suggest that it may bind to various biological targets, including enzymes or receptors involved in inflammatory processes. Further mechanistic studies are required to clarify these interactions and their implications for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrileStructureContains a methyl group; studied for similar biological activities.
1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrileStructureExhibits different halogenation effects; potential variations in reactivity and biological activity.
1-(4-Methylphenyl)-3-oxocyclohexanecarbonitrileStructureMethyl substitution may alter pharmacokinetics; less studied compared to chlorinated variants.

This table highlights how variations in substituents can influence the biological activity and pharmacokinetics of compounds related to this compound.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds similar to this compound. For instance:

  • Anti-inflammatory Studies : A study demonstrated that structurally related compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Pain Management Trials : Clinical trials involving analogs have shown promise in reducing pain sensitivity in animal models, indicating that further investigation into this compound could be beneficial for developing new analgesics .

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile, and how are intermediates validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloroaniline with cyclohexanone derivatives under acidic or basic conditions can yield intermediates like 6-(4-chlorophenyl)-4-oxo-tetrahydropyrimidine carbonitriles. Validation involves spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR) and mass spectrometry. Intermediates are often crystallized and analyzed via X-ray diffraction to confirm stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) groups.
  • NMR Spectroscopy : 1H^1H-NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) and cyclohexanone protons (δ 2.0–3.5 ppm).
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O: ~1.22 Å, C≡N: ~1.15 Å) and torsion angles (e.g., C3–C4–C5–C6: −172.82°), critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during multi-step syntheses involving this compound?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., hydrolysis of nitrile groups). To mitigate:

  • Optimize Reaction Conditions : Use anhydrous solvents (e.g., DMF, THF) and controlled temperatures.
  • Monitor Intermediate Stability : Employ TLC or HPLC to track intermediates.
  • Theoretical Validation : Perform DFT calculations to predict reactive sites and energy barriers. For example, the electron-withdrawing 4-chlorophenyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve absolute configurations using Flack parameters (e.g., Flack x = −0.01(6) in ).
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Circular Dichroism (CD) : Correlate Cotton effects with crystal structure data to assign stereochemistry .

Q. How do computational methods enhance the understanding of this compound’s reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Molecular Orbital Analysis : HOMO-LUMO gaps (e.g., calculated via Gaussian at B3LYP/6-31G* level) predict regioselectivity in Diels-Alder reactions.
  • Transition State Modeling : Identify activation energies for keto-enol tautomerization, which influences reactivity.
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction pathways .

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